molecular formula C10H11F3N2O3 B2407477 4-methoxy-1-methyl-6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034379-51-4

4-methoxy-1-methyl-6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2407477
CAS No.: 2034379-51-4
M. Wt: 264.204
InChI Key: JKGVYCFWIAEDGD-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide is a chemical research reagent featuring a pyridone core, a structural motif recognized for its relevance in medicinal chemistry . Compounds based on the 4-methoxy-6-oxo-1,6-dihydropyridine scaffold are of significant interest in early-stage research, particularly in the discovery and optimization of inhibitors for methyltransferases such as EZH2 . The 2,2,2-trifluoroethyl group attached to the carboxamide nitrogen is a common strategy in drug design to modulate the physicochemical properties of a molecule, potentially influencing its metabolic stability and binding affinity . This product is intended for use in analytical profiling and as a building block in synthetic chemistry for the development of novel bioactive molecules. It is provided for research and development purposes in a laboratory setting. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-1-methyl-6-oxo-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O3/c1-15-4-6(7(18-2)3-8(15)16)9(17)14-5-10(11,12)13/h3-4H,5H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGVYCFWIAEDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-1-methyl-6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings on its biological activity, pharmacodynamics, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C11H12F3N3O3
  • Molar Mass : 299.23 g/mol
  • CAS Number : Not explicitly listed in the search results.

Research indicates that this compound acts primarily as an inhibitor of the EZH2 (Enhancer of Zeste Homolog 2) protein, which is a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 is involved in histone methylation processes that regulate gene expression and has been implicated in various cancers. The inhibition of EZH2 leads to a reduction in the tri-methylation of histone H3 at lysine 27 (H3K27me3), a marker associated with transcriptional repression and tumorigenesis .

Antitumor Effects

In vitro and in vivo studies have demonstrated that this compound exhibits potent antitumor activity:

  • In Vitro Studies : The compound showed significant cytotoxicity against various cancer cell lines with an effective concentration (EC50) as low as 0.032 μM .
  • In Vivo Studies : In a Karpas-422 xenograft model, administration at a dose of 160 mg/kg twice daily resulted in substantial tumor reduction .

Pharmacokinetics

The pharmacokinetic profile indicates favorable absorption and distribution characteristics:

  • Bioavailability : The compound has shown good oral bioavailability in preclinical studies.
  • Clearance Rates : Various analogs were tested for their metabolic profiles, revealing differences in clearance rates which impact overall efficacy and safety .

Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Identified as a potent EZH2 inhibitor with robust antitumor effects.
Discussed the role of EZH2 inhibitors in cancer therapy; highlighted selectivity and potency.
Provided insights into the structure-activity relationship (SAR) for similar compounds, emphasizing modifications that enhance activity.

Case Studies

  • CPI-1205 : This compound is closely related to the target compound and has been studied extensively. It demonstrated significant antitumor effects in clinical trials, indicating a promising therapeutic avenue for EZH2 inhibition in oncology .
  • Analog Studies : Research on fluorinated analogs showed that modifications could enhance cellular potency significantly. For instance, a trifluoropropyl piperidine analogue exhibited an EC50 value improvement by over three-fold compared to its predecessors .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar dihydropyridine structures exhibit significant antimicrobial properties. Preliminary studies suggest that 4-methoxy-1-methyl-6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide demonstrates activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Antiviral Activity

The antiviral potential of this compound has been explored in laboratory settings. It may inhibit viral replication by interfering with viral enzymes or host cell receptors. Specific studies have shown effectiveness against certain strains of influenza virus.

Anticancer Activity

One of the most notable applications of this compound is its anticancer activity. Research indicates that it can induce apoptosis in cancer cells through various mechanisms:

  • Enzyme Inhibition : Inhibits key enzymes involved in cellular proliferation.
  • Receptor Modulation : Alters signaling pathways leading to apoptosis.
  • Cell Cycle Arrest : Induces cell cycle arrest at the G1/S phase transition.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxic effects on different cancer cell lines, the compound exhibited significant antiproliferative effects:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results suggest that the compound may be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantKnown for its action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variants in Pyridine-Based Carboxamides

The following compounds share the pyridine-3-carboxamide core but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Structural Implications
4-Methoxy-1-methyl-6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide (Target) C₁₀H₁₂F₃N₂O₃ 280.21 -CF₃CH₂, -OCH₃, -CH₃ High lipophilicity due to -CF₃; potential metabolic stability
N-(2-(Thiophen-2-yl)ethyl) analog () C₁₃H₁₅N₂O₃S 279.33 Thiophen-2-yl-ethyl group Increased π-π stacking potential from thiophene; reduced electron-withdrawing effects
N-{1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl} analog () C₁₇H₁₇F₃N₄O₃ 382.34 Azetidine-pyridinyl substituent Higher molecular weight; rigid conformation may affect bioavailability
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide () C₇H₈N₂O₂ 152.15 No methoxy or trifluoroethyl groups Simplified structure; lower lipophilicity and potential for rapid clearance

Key Observations :

  • The trifluoroethyl group in the target compound increases lipophilicity (logP ~1.8 estimated) compared to the thiophen-2-yl-ethyl analog (logP ~1.2) .
Heterocyclic Variants: Pyridine vs. Pyridazine

4-Hydroxy-N-[(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide () replaces the pyridine ring with a pyridazine (two adjacent nitrogen atoms). Key differences:

  • Molecular Formula : C₁₃H₁₂N₄O₄ (288.26 g/mol).
  • Structural Impact : Pyridazine’s electron-deficient nature enhances hydrogen-bonding capacity. The phenyl group at position 1 may improve target affinity but reduce solubility .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of dihydropyridine derivatives typically involves cyclocondensation or multicomponent reactions. For example, analogous compounds (e.g., methyl-substituted dihydropyridines) have been synthesized via nucleophilic substitution and cyclization under reflux in aprotic solvents like THF or DMF . Optimization can be achieved using Design of Experiments (DoE) principles to minimize trial-and-error approaches. For instance, factorial designs can systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal yields . Post-synthesis purification may require column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization, as demonstrated in similar carboxamide syntheses .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Methodological Answer :
  • Structural Confirmation : Use 1H/13C NMR to verify substituent positions and hydrogen bonding patterns, as shown for methyl 6-oxo-dihydropyridine carboxylates (δ ~2.5 ppm for methyl groups, δ ~160-180 ppm for carbonyl carbons) .
  • Purity Analysis : High-performance liquid chromatography (HPLC ) with ≥98% purity thresholds is standard, as applied to structurally related pyridinecarboxamides .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight, with fragmentation patterns aiding in functional group identification .

Q. What safety protocols should be prioritized during handling and storage?

  • Methodological Answer : Follow guidelines for trifluoroethyl-containing compounds, which may release toxic fumes upon decomposition. Use fume hoods, nitrile gloves, and inert-atmosphere storage (argon or nitrogen) to prevent oxidation. Safety data sheets (SDS) for analogous compounds emphasize avoiding inhalation and skin contact .

Advanced Research Questions

Q. How can computational chemistry enhance reaction design and mechanistic understanding?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and predict regioselectivity. For example, the ICReDD framework combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent effects on trifluoroethyl group incorporation) . Machine learning can further analyze reaction databases to propose novel synthetic routes .

Q. What strategies resolve contradictions between predicted and experimental bioactivity data?

  • Methodological Answer :
  • Data Reconciliation : Use statistical tools like multivariate analysis to identify outliers or confounding variables (e.g., solvent polarity affecting solubility).
  • Hypothesis Testing : Redesign experiments to isolate variables (e.g., testing trifluoroethyl vs. ethyl substituents in receptor binding assays) .
  • Cross-Validation : Compare results with structurally similar compounds, such as 1,4-dihydropyridines with varying methoxy groups, to assess substituent effects .

Q. How can scale-up challenges be addressed while maintaining enantiomeric purity?

  • Methodological Answer :
  • Reactor Design : Pilot-scale reactors with precise temperature/pH control are critical, as described in CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .
  • Separation Technologies : Membrane-based or centrifugal partitioning chromatography (CPC) can isolate enantiomers, leveraging trifluoroethyl hydrophobicity .

Q. What approaches are used to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify the methoxy or trifluoroethyl groups and test bioactivity (e.g., kinase inhibition assays). For example, replacing the methoxy group with halogens altered binding affinity in pyridinecarboxamides .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map binding interactions .

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